Phenyl 4-aminobenzoate

Beschreibung

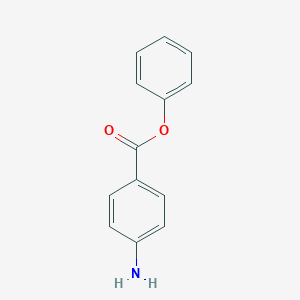

Structure

3D Structure

Eigenschaften

IUPAC Name |

phenyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c14-11-8-6-10(7-9-11)13(15)16-12-4-2-1-3-5-12/h1-9H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRXBNZHQKXDPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361490 | |

| Record name | phenyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10268-70-9 | |

| Record name | phenyl 4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361490 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Whitepaper: Phenyl 4-Aminobenzoate

Strategic Synthesis, Characterization, and Application in Soft Matter Physics

Part 1: Executive Summary

Phenyl 4-aminobenzoate (Ph-PABA) represents a critical "hard segment" mesogen in the engineering of liquid crystalline polymers (LCPs) and high-performance poly(ester amides). Unlike its aliphatic analogs (e.g., ethyl 4-aminobenzoate/benzocaine), the phenyl ester moiety imparts significant rigidity and π-π stacking capability, essential for inducing smectic or nematic phases in macromolecular assemblies.

This guide provides a rigorous technical analysis of Ph-PABA, moving beyond basic catalog data to address the synthetic challenges of aromatic esterification and its downstream application in self-assembling materials.

Part 2: Chemical Architecture & Properties

The molecule consists of a 4-aminobenzoic acid (PABA) core esterified with phenol.[1] The conjugation extending from the amine donor through the phenyl ring to the electron-withdrawing ester carbonyl creates a strong dipole, facilitating the anisotropic interactions required for liquid crystallinity.

Table 1: Physicochemical Profile

| Property | Specification | Notes |

| Appearance | Light rose/white fluffy powder | Oxidation of amine leads to darkening. |

| Melting Point | 171–173 °C | Sharp transition indicates high purity (mesogenic onset). |

| Solubility | Chloroform, DMSO, DMF | Poor solubility in water/alcohols due to aromaticity. |

| pKa (Amine) | ~2.4 (Conjugate acid) | Lower than aniline due to ester electron withdrawal. |

| Dipole Moment | High (Axial) | Critical for LC director alignment in electric fields. |

Part 3: Strategic Synthesis Protocol

Direct esterification of PABA with phenol is kinetically disfavored due to the low nucleophilicity of phenol and the competing nucleophilicity of the aniline amine.

The Gold Standard: The Nitro-Reduction Pathway To ensure high yield and prevent self-oligomerization, the amine is introduced in a "masked" oxidation state (nitro group). This two-step protocol is the industry standard for high-purity aromatic amino esters.

Phase 1: Esterification

Precursors: 4-Nitrobenzoyl chloride, Phenol, Triethylamine (TEA). Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

-

Setup: Charge a flame-dried 3-neck flask with phenol (1.0 eq) and TEA (1.1 eq) in DCM under

. -

Addition: Cool to 0°C. Dropwise add 4-nitrobenzoyl chloride (1.05 eq) dissolved in DCM. The exotherm must be controlled to <5°C to prevent hydrolysis.

-

Workup: Wash with 1M HCl (removes TEA), then 1M NaOH (removes unreacted phenol), then Brine. Dry over

. -

Result: Phenyl 4-nitrobenzoate (Intermediate).

Phase 2: Chemoselective Reduction

Reagents: Iron powder (Fe), Ammonium Chloride (

-

Activation: Reflux Fe powder (3.0 eq) with

(0.5 eq) in solvent for 30 mins to activate the surface. -

Reduction: Add Phenyl 4-nitrobenzoate. Reflux vigorously for 2-4 hours. The reaction is complete when the yellow nitro compound spot disappears on TLC (Hexane:EtOAc 7:3).

-

Isolation: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[2] Recrystallize from Ethanol.

-

Yield: >85% Phenyl 4-aminobenzoate.

Figure 1: The Nitro-Reduction pathway prevents amine interference, ensuring high regioselectivity.

Part 4: Applications in Material Science[1][3]

1. Liquid Crystal Polymers (LCPs)

Phenyl 4-aminobenzoate serves as a mesogenic monomer . When polymerized (e.g., with acryloyl chloride), the pendant phenyl benzoate group acts as a rigid rod.

-

Mechanism: The rigid core promotes π-π stacking.

-

Phase Behavior: Often exhibits Smectic A or Nematic phases depending on the spacer length connecting it to the polymer backbone.

-

Use Case: Optical storage media and anisotropic conducting films.

2. Poly(ester amides)

The compound contains both an amine and a latent phenol (if hydrolyzed) or can act as an amine monomer in condensation with diacid chlorides (e.g., terephthaloyl chloride).

-

Advantage: Incorporating the phenyl ester linkage into the backbone increases the glass transition temperature (

) and thermal stability compared to aliphatic analogs.

Figure 2: Workflow for converting Ph-PABA into an aligned Liquid Crystal Polymer.

Part 5: Analytical Validation

To validate the synthesis of CAS 10268-70-9, the following spectral signatures must be confirmed:

-

FT-IR Spectroscopy:

-

Ester Carbonyl (

): Sharp band at ~1720 -

Primary Amine (

): Doublet at 3300–3450 -

Aromatic Ring: Skeletal vibrations at 1500–1600

.

-

-

1H NMR (DMSO-d6):

-

5.8–6.2 ppm (Broad s, 2H):

- 6.6 ppm (d, 2H): Protons ortho to amine (shielded).

- 7.8 ppm (d, 2H): Protons ortho to carbonyl (deshielded).

- 7.2–7.5 ppm (m, 5H): Phenyl ester protons.

-

5.8–6.2 ppm (Broad s, 2H):

-

Differential Scanning Calorimetry (DSC):

-

Run a heat-cool-heat cycle (-20°C to 200°C).

-

Confirm sharp endotherm at 171–173°C (Melting).

-

Check for liquid crystalline transitions (mesophase formation) upon cooling if supercooling occurs.

-

Part 6: Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Potential Skin Sensitizer.[3]

-

Storage: Store under inert gas (

) at 2-8°C. The amine group is susceptible to oxidation (browning) upon exposure to air and light. -

PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) during powder handling.

References

-

BenchChem. (2025). Phenyl 4-Aminobenzoate Structure and Properties. Retrieved from

-

MDPI. (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Phenyl Benzoate Moieties. Polymers. Retrieved from

-

Royal Society of Chemistry. (2024). Rigid PN Cages as Building Blocks: Synthesis of Aminobenzoate Derivatives. CrystEngComm. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 4-Aminobenzoate Derivatives. Retrieved from

-

National Institutes of Health (NIH). (2021). Vertical Orientation of Liquid Crystal on Polystyrene Derivatives. Retrieved from

Sources

Phenyl 4-aminobenzoate molecular weight and formula

CAS 10268-70-9 | Molecular Formula: C₁₃H₁₁NO₂ [1]

Executive Summary

Phenyl 4-aminobenzoate (also known as Phenyl p-aminobenzoate) is a rigid, aromatic ester characterized by a 4-aminobenzoic acid (PABA) core esterified with a phenol group.[1][2][3] Unlike its aliphatic analogs (e.g., Benzocaine/Ethyl 4-aminobenzoate), the phenyl ester linkage confers distinct hydrolytic instability and rigid-rod geometry, making it a critical intermediate in the synthesis of liquid crystal polymers (LCPs), polyimide end-capping agents, and kinetic models for esterase activity.[2]

This guide details the physicochemical properties, validated synthesis protocols, and reactivity profiles of Phenyl 4-aminobenzoate, designed for researchers in organic synthesis and material science.[2]

Part 1: Physicochemical Characterization[3]

Identity & Properties

The compound is a crystalline solid with a significantly higher melting point than its alkyl counterparts due to enhanced

| Property | Data | Notes |

| IUPAC Name | Phenyl 4-aminobenzoate | |

| CAS Number | 10268-70-9 | Distinct from 4-Aminophenyl 4-aminobenzoate (CAS 20610-77-9) |

| Molecular Formula | C₁₃H₁₁NO₂ | |

| Molecular Weight | 213.23 g/mol | |

| Melting Point | 169–173 °C | Lit.[1][3][4] values vary slightly by solvent [1, 2] |

| Appearance | White to off-white powder | Oxidizes to yellow/brown upon air exposure |

| Solubility | DMSO, DMF, Acetone | Poorly soluble in water; hydrolyzes in basic media |

| SMILES | Nc1ccc(C(=O)Oc2ccccc2)cc1 |

Structural Visualization

The following diagram illustrates the core connectivity and functional groups defining the molecule's reactivity.[3]

Figure 1: Structural decomposition of Phenyl 4-aminobenzoate highlighting reactive centers.

Part 2: Synthesis Protocols & Process Chemistry[6]

Direct esterification of 4-aminobenzoic acid with phenol is chemically challenging due to the competing nucleophilicity of the amino group (leading to self-polymerization) and the low nucleophilicity of phenol. Two robust routes are presented below.

Method A: The Nitro-Reduction Route (High Purity)

This is the "Gold Standard" for research-grade purity.[2] It avoids amine interference by masking the amino group as a nitro group during ester formation.

Reaction Scheme:

-

4-Nitrobenzoyl chloride + Phenol

Phenyl 4-nitrobenzoate -

Phenyl 4-nitrobenzoate + H₂/Pd-C

Phenyl 4-aminobenzoate

Protocol:

-

Esterification:

-

Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM.

-

Add Phenol (1.0 eq) and Triethylamine (1.2 eq) dropwise at 0°C.

-

Stir at room temperature for 4 hours.

-

Wash with 1M HCl, then NaHCO₃.[2] Dry organic layer (MgSO₄) and concentrate to yield Phenyl 4-nitrobenzoate.

-

-

Reduction:

-

Dissolve the nitro-intermediate in Methanol or Ethanol.

-

Add 10% Pd/C catalyst (5 wt% loading).[2]

-

Stir under Hydrogen atmosphere (balloon pressure is sufficient) for 12–24 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C (Caution: Pyrophoric).[2]

-

Crystallization: Concentrate filtrate and recrystallize from Ethanol/Water to yield Phenyl 4-aminobenzoate (MP: 169–171°C).[2]

-

Method B: Direct Condensation (ZnCl₂/POCl₃)

For rapid library synthesis where high-pressure hydrogenation is unavailable.[2] This method uses phosphorus oxychloride as a dehydrating agent.

Protocol:

-

Combine 4-aminobenzoic acid (10 mmol) and Phenol (10 mmol) in a round-bottom flask.

-

Add POCl₃ (Phosphorus oxychloride, 5 mL) and anhydrous ZnCl₂ (1.0 eq).

-

Heat to 75–80°C for 3–4 hours.

-

Note: Do not reflux excessively to avoid charring the amine.

-

-

Quench: Cool to RT and pour onto crushed ice (Exothermic hydrolysis of POCl₃).

-

Neutralization: Adjust pH to ~8 with saturated Na₂CO₃.

-

Isolation: Filter the precipitate and wash with cold water. Recrystallize from ethanol.

Synthesis Workflow Diagram

Figure 2: Comparative synthetic pathways for Phenyl 4-aminobenzoate.

Part 3: Reactivity & Stability Profile[3]

Hydrolysis Kinetics (BAc2 Mechanism)

Phenyl 4-aminobenzoate serves as a model substrate for studying ester hydrolysis because the phenoxide leaving group is significantly better (pKa ~10) than the ethoxide leaving group (pKa ~16) found in Benzocaine.[2]

-

Mechanism: Base-catalyzed hydrolysis proceeds via the

mechanism (Bimolecular, Acyl-oxygen cleavage).[2] -

Rate: Hydrolysis rates are strictly first-order with respect to [OH⁻].

-

Hammett Correlation: The amino group (

) is electron-donating, which stabilizes the carbonyl carbon, making it less electrophilic than unsubstituted phenyl benzoate.[2] However, it remains more reactive than alkyl esters [3].[2]

Stability in Solution

-

Acidic pH: Stable. The amine protonates (

), increasing solubility. -

Basic pH: Unstable. Rapid hydrolysis to 4-aminobenzoate anion and phenol.

-

Storage: Store under inert gas (Argon/Nitrogen) at <15°C to prevent oxidative darkening of the amine group.

Part 4: Applications

Polymer Chemistry (End-Capping)

Phenyl 4-aminobenzoate is used to functionalize the chain ends of polyimides and polyamides.[2]

-

Role: The amine group initiates polymerization or terminates acid-chloride chains.

-

Activation: The phenyl ester moiety acts as a "latent" reactive group that can later undergo transesterification or activate anionic polymerization of lactams (e.g., Caprolactam) to form block copolymers (PA6-b-PI) [4].[2]

Liquid Crystal Materials

The molecule possesses a rigid "rod-like" (calamitic) structure essential for mesophases.[2]

-

Mesogen Core: It serves as the rigid core for azo-based liquid crystals.

-

Derivatization: Reacting the amine with aldehydes yields Schiff bases (imines) that exhibit nematic or smectic liquid crystalline phases used in optical switches.[2]

References

-

ChemBK. (2024).[2] Phenyl 4-aminobenzoate Properties and Melting Point Data. Link

-

Srinivas, K., et al. (2013).[2] "Simple and efficient esterification reaction catalyzed by Zinc chloride (ZnCl2)."[2][5] International Journal of Scientific and Research Publications, 3(6). Link

-

Pytela, O., et al. (1994).[2] "Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters of para-Substituted Benzoic Acids." Collection of Czechoslovak Chemical Communications. Link

-

Ding, H., et al. (2023).[2] "Synthesis and Properties of Polyamide 6 Random Copolymers Containing an Aromatic Imide Structure." Polymers (MDPI). Link[2]

Sources

Strategic Synthesis of Phenyl 4-Aminobenzoate: A Chemoselective Approach

Executive Summary

The synthesis of Phenyl 4-aminobenzoate (CAS: 10268-78-7) presents a classic chemoselectivity challenge in organic chemistry.[1] Unlike its alkyl analog, Benzocaine (Ethyl 4-aminobenzoate), which is synthesized via simple Fischer esterification, the phenyl derivative requires a more sophisticated approach.[1] The low nucleophilicity of phenol (

This technical guide details the Protection-Activation-Deprotection strategy, the industry "Gold Standard" for generating high-purity phenyl esters of amino acids. It prioritizes mechanistic control over speed, ensuring a self-validating workflow suitable for pharmaceutical intermediate production and liquid crystal synthesis.[1]

Part 1: Retrosynthetic Analysis & Strategic Logic

To successfully synthesize Phenyl 4-aminobenzoate, one must disconnect the molecule at the ester linkage while accounting for the competing nucleophilicity of the amine.

The Chemoselectivity Paradox

-

Target: Ester bond formation between PABA and Phenol.

-

Obstacle A (Electronic): Phenol is a poor nucleophile.[1] It requires an activated electrophile (Acid Chloride or Anhydride) rather than a simple carboxylic acid.

-

Obstacle B (Competitor): Activating the carboxylic acid of PABA (e.g., with

) creates a highly reactive species that will preferentially attack the free amine of another PABA molecule, leading to poly-benzamides rather than the desired ester.

Solution: We must temporarily mask the amine functionality using an N-acetyl protecting group, synthesize the ester, and then reveal the amine.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the necessity of the N-acetyl intermediate.

Part 2: Detailed Experimental Protocol

Phase 1: N-Protection (Synthesis of 4-Acetamidobenzoic Acid)

Objective: Deactivate the nucleophilic amine to prevent self-coupling.[1]

-

Reagents: p-Aminobenzoic acid (PABA), Acetic Anhydride, Glacial Acetic Acid.[1]

-

Mechanism: Nucleophilic acyl substitution.[1]

Procedure:

-

Suspend 13.7 g (0.1 mol) of PABA in 50 mL of glacial acetic acid in a 250 mL round-bottom flask.

-

Slowly add 12 mL (0.12 mol) of acetic anhydride with stirring.

-

Reflux the mixture for 2 hours. The solution should become clear as the product forms.

-

Pour the reaction mixture into 200 mL of ice-cold water. The 4-acetamidobenzoic acid will precipitate as a white solid.[1]

-

Filter, wash with cold water, and dry.

-

Validation: Melting Point should be 250–262°C (dec).[1]

-

Phase 2: Activation (Synthesis of 4-Acetamidobenzoyl Chloride)

Objective: Convert the carboxylic acid into a highly reactive acid chloride.[1]

-

Reagents: 4-Acetamidobenzoic acid, Thionyl Chloride (

). -

Precaution: Perform in a fume hood;

and

Procedure:

-

Place 10 g of dry 4-acetamidobenzoic acid in a dry flask.

-

Add 25 mL of thionyl chloride (excess serves as solvent).

-

Reflux at 75°C until gas evolution ceases (approx. 1–2 hours).

-

Distill off excess thionyl chloride under reduced pressure (rotary evaporator).

-

Critical Step: Add dry toluene and evaporate again to azeotropically remove trace

.-

Result: An off-white/yellow crystalline solid (Acid Chloride).[1] Use immediately for Phase 3.

-

Phase 3: Esterification (The Schotten-Baumann Reaction)

Objective: Couple the activated acid chloride with phenol.

-

Reagents: 4-Acetamidobenzoyl Chloride, Phenol, Pyridine (or NaOH/Water for Schotten-Baumann), Dichloromethane (DCM).[1]

Procedure (Pyridine Method - Recommended for Yield):

-

Dissolve 5.0 g of Phenol (slight excess) in 20 mL of dry Pyridine (acts as solvent and acid scavenger).

-

Dissolve the acid chloride prepared in Phase 2 in 30 mL of dry DCM.

-

Add the acid chloride solution dropwise to the phenol/pyridine mixture at 0°C (ice bath) to control the exotherm.

-

Allow to warm to room temperature and stir for 4 hours.

-

Workup: Pour into dilute HCl (to neutralize pyridine). Extract with DCM.[2] Wash organic layer with

(removes unreacted acid) and brine. -

Dry over

and evaporate to yield Phenyl 4-acetamidobenzoate .

Phase 4: Selective Deprotection

Objective: Hydrolyze the amide (N-acetyl) without cleaving the ester (Phenyl ester).[1]

-

Challenge: Phenyl esters are sensitive to base hydrolysis (saponification).[1] Therefore, acid-catalyzed hydrolysis is required.

Procedure:

-

Dissolve the intermediate ester in Ethanolic HCl (1.5 M).

-

Reflux gently. Monitor via TLC (Target spot appears; N-acetyl spot disappears).

-

Note: Do not boil excessively, or the phenyl ester will also hydrolyze.

-

-

Neutralize carefully with

to pH 7-8.[1] -

Extract the product (Phenyl 4-aminobenzoate) into ethyl acetate or collect the precipitate.

Part 3: Process Data & Validation

Stoichiometry Table

| Component | Role | MW ( g/mol ) | Equivalents | Critical Note |

| PABA | Starting Material | 137.14 | 1.0 | Must be dry.[1] |

| Acetic Anhydride | Protecting Group | 102.09 | 1.2 | Excess ensures full protection. |

| Thionyl Chloride | Activator | 118.97 | 3.0+ | Acts as solvent; remove fully. |

| Phenol | Nucleophile | 94.11 | 1.1 | Weak nucleophile; requires base. |

| Pyridine | Base/Catalyst | 79.10 | Solvent | Traps HCl generated. |

Workflow Diagram

Figure 2: Step-by-step process flow for the synthesis of Phenyl 4-aminobenzoate.

Part 4: Alternative Method (Direct Coupling)

For small-scale discovery chemistry (<100mg), the multi-step route may be too laborious.[1] The Steglich Esterification offers a shortcut, though purification is often harder due to urea byproducts.

-

Reagents: PABA (N-protected preferred, but free amine possible if stoichiometry is strict), Phenol, DCC (Dicyclohexylcarbodiimide), DMAP (Dimethylaminopyridine).[1]

-

Protocol: Mix Acid (1.0 eq), Phenol (1.1 eq), and DMAP (0.1 eq) in DCM. Add DCC (1.1 eq) at 0°C.

-

Risk: If PABA is not protected, DCC may activate the amine, leading to polymerization.[1] Recommendation: Use the N-protected acid from Phase 1 even for Steglich coupling.

References

-

Vogel's Textbook of Practical Organic Chemistry. (5th Edition).

-

[1]

-

-

National Institutes of Health (PubChem). 4-Acetamidobenzoic acid (Compound Summary).

-

Organic Syntheses . Ethyl p-Aminobenzoate (Benzocaine Reference for Esterification Logic).[1][3] Coll. Vol. 1, p.240 (1941).

-

ResearchGate.

-

Google Patents. Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols (US2829154A).

Sources

An In-Depth Technical Guide to the Solubility of Phenyl 4-Aminobenzoate

Abstract: The solubility of an active pharmaceutical ingredient (API) or key chemical intermediate is a critical physicochemical parameter that profoundly influences its behavior in both biological and chemical systems. This guide provides a comprehensive technical overview of the solubility of Phenyl 4-aminobenzoate. While specific experimental solubility data for this compound is not extensively documented in public literature, this whitepaper establishes a robust predictive framework based on its molecular structure and the known solubility of its close chemical analogs. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of its equilibrium solubility, designed for implementation in research and development laboratories.

Introduction: The Significance of Phenyl 4-Aminobenzoate Solubility

Phenyl 4-aminobenzoate is an aromatic ester containing both an amine and an ester functional group. As a member of the aminobenzoate family—which includes vital compounds like the local anesthetic Benzocaine (ethyl 4-aminobenzoate) and the essential nutrient p-aminobenzoic acid (PABA)—its potential applications span pharmaceutical synthesis, polymer chemistry, and materials science.

The solubility of a compound is a cornerstone of its practical utility. In drug development, it is a primary determinant of bioavailability and dictates formulation strategies. For a synthetic chemist, solubility governs the choice of reaction solvents, purification methods (such as crystallization), and overall process efficiency. Understanding and accurately quantifying the solubility of Phenyl 4-aminobenzoate is therefore not an academic exercise, but a prerequisite for its successful application.

This guide bridges the gap in available data by providing:

-

A thorough analysis of the physicochemical properties that govern its solubility.

-

A predictive solubility profile based on authoritative data from structural analogs.

-

A self-validating, step-by-step experimental protocol for researchers to generate reliable solubility data.

Physicochemical Profile and Structural Analysis

The solubility of a molecule is intrinsically linked to its structure. Phenyl 4-aminobenzoate possesses a bifunctional nature: the polar amino and ester groups, which can engage in hydrogen bonding, and the nonpolar aromatic rings, which contribute to its hydrophobicity.

Caption: Molecular structure of Phenyl 4-aminobenzoate.

Table 1: Physicochemical Properties of Phenyl 4-Aminobenzoate and Structural Analogs

| Property | Phenyl 4-aminobenzoate | Ethyl 4-aminobenzoate | p-Aminobenzoic Acid (PABA) |

| Molecular Formula | C₁₃H₁₁NO₂ | C₉H₁₁NO₂ | C₇H₇NO₂ |

| Molecular Weight | 213.23 g/mol | 165.19 g/mol | 137.14 g/mol [1] |

| LogP (Octanol-Water) | 2.5 (Computed) | 1.86 (Experimental) | 0.83 (Experimental)[1] |

| Hydrogen Bond Donors | 1 (Amine group) | 1 (Amine group) | 2 (Amine & Carboxyl) |

| Hydrogen Bond Acceptors | 3 (Amine & Ester Oxygens) | 3 (Amine & Ester Oxygens) | 3 (Amine & Carboxyl) |

| Polar Surface Area | 52.4 Ų (Computed) | 52.4 Ų (Computed) | 63.3 Ų (Computed)[1] |

The key takeaway from this comparison is the significant increase in the computed LogP value for Phenyl 4-aminobenzoate. The replacement of a small ethyl group with a bulky, nonpolar phenyl group drastically increases the molecule's hydrophobicity, which is the primary factor predicting its low aqueous solubility.

Fundamental Principles and Predicted Solubility Profile

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[2] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. The solubility of Phenyl 4-aminobenzoate is a balance between its polar functionalities and its nonpolar bulk.

-

Intermolecular Forces: The primary amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) of the ester is a strong hydrogen bond acceptor.[3] These groups will facilitate dissolution in polar protic solvents like ethanol and methanol.

-

Aqueous Solubility: Solubility in water is expected to be very low. While the molecule can form hydrogen bonds with water, the energy required to break the strong hydrogen-bonding network of water to accommodate two large aromatic rings is significant. It is predicted to be less water-soluble than its analogs, ethyl 4-aminobenzoate and methyl 4-aminobenzoate, which are themselves only slightly to sparingly soluble in water.[4][5][6]

-

Organic Solvent Solubility:

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): High solubility is predicted due to favorable dipole-dipole interactions.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with both the amine and ester groups.[7] Data for p-aminobenzoic acid shows its highest mole fraction solubility is in methanol, followed by ethanol.[8]

-

Nonpolar Solvents (e.g., Toluene, Hexane): Limited solubility is expected. While the molecule has significant nonpolar character, the polar amine and ester groups will hinder dissolution in purely nonpolar media. However, it is likely to be soluble in moderately nonpolar solvents like chloroform and ether, as is the case with ethyl 4-aminobenzoate.[9]

-

Table 2: Experimental Solubility of Structural Analogs

| Compound | Solvent | Solubility | Reference |

| p-Aminobenzoic Acid | Water (30 °C) | 6.11 g/L | [1] |

| Ethanol | Soluble | [7] | |

| Methanol | Soluble | [7] | |

| Ethyl 4-aminobenzoate | Water | Sparingly soluble | [9] |

| Ethanol | 1 g in 5 mL | [9] | |

| Chloroform | Soluble | [9] | |

| Ether | Soluble | [9] | |

| Dilute Acids | Soluble | [10] | |

| Methyl 4-aminobenzoate | Water | Slightly soluble | [6][11] |

| Alcohol | Soluble | [6][11] | |

| Ether | Soluble | [6][11] |

Based on this comparative data, Phenyl 4-aminobenzoate is predicted to be poorly soluble in water but freely soluble in polar organic solvents such as ethanol, methanol, and acetone.

Authoritative Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

To move from prediction to quantification, a rigorous experimental method is required. The Shake-Flask Method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies for its reliability.[12][13] The protocol below is a self-validating system designed for accuracy and reproducibility.

Caption: Workflow for the Shake-Flask Equilibrium Solubility Protocol.

Step-by-Step Experimental Protocol

A. Materials and Preparation

-

Analyte: Phenyl 4-aminobenzoate, with purity >99% confirmed by analysis.

-

Solvents: Use HPLC-grade or higher purity solvents.[14] For aqueous measurements, use buffered solutions at the desired pH (e.g., pH 1.2, 4.5, 6.8 for biopharmaceutical studies).[15]

-

Apparatus: Calibrated analytical balance, glass flasks with screw caps, orbital shaker with temperature control, centrifuge, and a validated quantitative analysis system (e.g., HPLC-UV).

B. Experimental Procedure

-

Addition of Solute: Add an excess amount of Phenyl 4-aminobenzoate to a flask containing a known volume of the test solvent.

-

Equilibration: Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C or 37.0 ± 0.5 °C) and agitation speed.

-

Verification of Equilibrium (Self-Validation):

-

Sample Collection and Phase Separation:

-

Allow the flasks to stand briefly to let the bulk of the solid settle.

-

Withdraw an aliquot of the suspension and immediately separate the liquid from the solid. This is best achieved by centrifugation followed by filtration of the supernatant through a chemically-resistant 0.22 µm syringe filter (e.g., PVDF).

-

Causality: Proper and rapid separation is vital. Failure to remove all undissolved microparticles will lead to an overestimation of solubility. The filter material should be validated to ensure it does not adsorb the analyte.

-

-

Quantitative Analysis:

-

Accurately dilute the clear filtrate with a suitable mobile phase or solvent.

-

Determine the concentration of Phenyl 4-aminobenzoate using a pre-validated, specific, and linear analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[18][19] A calibration curve must be prepared using standards of known concentration.

-

-

Solid Phase Analysis (Trustworthiness Check):

-

After the experiment, recover the remaining solid from the flask.

-

Analyze the solid using techniques like Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) and compare it to the starting material.

-

Causality: This step is essential to verify that the compound has not changed its polymorphic form or degraded during the experiment, which could alter its solubility.[19]

-

Conclusion

While a comprehensive public database for the solubility of Phenyl 4-aminobenzoate is not yet established, this guide provides the necessary framework for any researcher to understand, predict, and accurately measure this critical property. Its molecular structure, characterized by a significant hydrophobic component (phenyl group) and polar hydrogen-bonding moieties (amine and ester), predicts poor aqueous solubility but high solubility in various polar organic solvents. By leveraging the authoritative data of its chemical analogs and implementing the robust, self-validating Shake-Flask protocol detailed herein, scientists and drug development professionals can generate the high-quality, reliable solubility data required for their research and development objectives.

References

-

Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 978, 4-Aminobenzoic Acid. Retrieved from [Link]

-

Svärd, M., Nordström, F. L., Hoffmann, E. M., & Rasmuson, Å. C. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm, 15(25), 5039-5049. (Data referenced via ResearchGate). Retrieved from [Link]

-

Slideshare. (n.d.). Ethyl 4-aminobenzoate is partially soluble in water. Retrieved from [Link]

-

Glombitza, B. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]

-

ChemBK. (n.d.). Ethyl 4-aminobenzoate. Retrieved from [Link]

-

Brainly.com. (2023). Is ethyl-4-aminobenzoate polar or non-polar? Is it soluble in HCl?. Retrieved from [Link]

-

Adnan, H. A., et al. (2018). Spectrophotometric determination of 4-aminobenzoic acid using charge transfer complexation. International Journal of ChemTech Research, 11(02), 370-376. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4876, 4-aminobenzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15491725, 4-Aminophenyl 4-Aminobenzoate. Retrieved from [Link]

-

World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Pillay, A., & Rathilal, S. (2015). Aromatic Compounds and Ester Polymeric Solvents Interactions. CORE. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Aminobenzoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of p-Aminobenzoic Acid, Conjugated p-Aminobenzoic Acid, and p-Nitrobenzoic Acid in Blood. Retrieved from [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Properties of Esters. Retrieved from [Link]

-

Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. Retrieved from [Link]

-

Svärd, M., et al. (2013). Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. CrystEngComm. Retrieved from [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). ethyl 4-aminobenzoate -- Critically Evaluated Thermophysical Property Data. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 98488, Benzyl p-aminobenzoate. Retrieved from [Link]

-

StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

-

Deiters, U. K., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 889-891. Retrieved from [Link]

-

Reichardt, C. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions. Liquids, 3(4), 512-550. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 530840, Phenyl 4-bromobenzoate. Retrieved from [Link]

Sources

- 1. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. guidechem.com [guidechem.com]

- 5. Ethyl 4-aminobenzoate is partially soluble in water. Generally, org.pdf [slideshare.net]

- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. researchgate.net [researchgate.net]

- 9. chembk.com [chembk.com]

- 10. brainly.com [brainly.com]

- 11. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 16. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

Spectroscopic data of Phenyl 4-aminobenzoate (NMR, IR, UV-Vis)

Technical Whitepaper: Spectroscopic Characterization & Structural Analysis of Phenyl 4-aminobenzoate

Executive Summary

Phenyl 4-aminobenzoate (CAS: 10268-70-9), also known as phenyl p-aminobenzoate, is a specialized aromatic ester utilized primarily as a mesogenic intermediate in the synthesis of liquid crystalline polymers and high-performance polyimides. Unlike its aliphatic counterparts (e.g., Benzocaine), the phenyl ester moiety imparts significant rigidity and pi-stacking capability, making it critical for material science applications requiring thermal stability and ordered molecular architecture.

This technical guide provides a definitive spectroscopic profile (NMR, IR, UV-Vis) and a validated synthesis protocol. It is designed to serve as a reference standard for researchers confirming the identity and purity of this compound in drug development and polymer chemistry.

Molecular Specifications & Architecture

| Property | Specification |

| IUPAC Name | Phenyl 4-aminobenzoate |

| Common Synonyms | Phenyl p-aminobenzoate; 4-Aminobenzoic acid phenyl ester |

| CAS Number | 10268-70-9 (Distinct from ortho-isomer CAS 10268-69-6) |

| Molecular Formula | C₁₃H₁₁NO₂ |

| Molecular Weight | 213.23 g/mol |

| Melting Point | 171–173 °C (Crystalline solid) |

| Solubility | Soluble in DMSO, Acetone, DMF; Sparingly soluble in Chloroform; Insoluble in Water.[1] |

Structural Logic: The molecule consists of two aromatic systems linked by an ester bond. The 4-aminobenzoate moiety (Ring A) acts as an electron donor via the amine group, pushing electron density toward the carbonyl. The phenyl group (Ring B) acts as the leaving group in potential hydrolysis but provides structural rigidity in the ground state.

Synthesis & Sample Preparation Protocol

To ensure spectral data integrity, the compound should be synthesized via a high-purity pathway that avoids contamination from unreacted phenols or isomers.

Recommended Protocol: Reduction of Phenyl 4-nitrobenzoate Rationale: Direct esterification of PABA with phenol is low-yielding due to the weak nucleophilicity of phenol. The nitro-reduction pathway guarantees the correct para substitution pattern.

Step-by-Step Methodology:

-

Esterification (Precursor Synthesis):

-

Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM).

-

Add Phenol (1.0 eq) and Triethylamine (1.2 eq) at 0°C under nitrogen.

-

Stir at room temperature for 4 hours.

-

Wash with 1M NaOH (removes unreacted phenol) and 1M HCl.

-

Evaporate solvent to yield Phenyl 4-nitrobenzoate (White solid, MP: 128-129°C).

-

-

Reduction (Target Synthesis):

-

Dissolve Phenyl 4-nitrobenzoate in Ethyl Acetate/Methanol (1:1).

-

Add 10% Pd/C catalyst (5 wt%).

-

Stir under H₂ atmosphere (balloon pressure) for 6–12 hours.

-

Filter through Celite to remove Pd/C.

-

Concentrate filtrate and recrystallize from Ethanol.

-

-

Purification Check:

-

Verify absence of nitro stretch (1520 cm⁻¹) in IR.

-

Verify MP (171–173°C).[2]

-

Figure 1: Validated synthesis workflow ensuring regio-isomer purity and removal of phenolic contaminants.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is characterized by two distinct aromatic systems. The PABA ring (Ring A) shows a classic AA'BB' pattern, while the Phenol ring (Ring B) displays a multiplet typical of a monosubstituted benzene.

Solvent: DMSO-d₆ (Recommended due to amine solubility) or CDCl₃.

¹H NMR Data (400 MHz, DMSO-d₆)

| Signal | Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| A | 5.8 – 6.2 | Broad Singlet | 2H | -NH₂ | Amine protons. Shift varies with concentration/solvent. Broad due to quadrupole broadening of N. |

| B | 6.62 | Doublet (J=8.8 Hz) | 2H | Ring A (3,5) | Ortho to amino group. Upfield shift due to strong shielding (+R effect) of NH₂. |

| C | 7.15 – 7.25 | Multiplet | 3H | Ring B (2',6' & 4') | Ortho/Para protons of the phenyl ester group. |

| D | 7.40 – 7.45 | Multiplet | 2H | Ring B (3',5') | Meta protons of the phenyl ester group. |

| E | 7.85 | Doublet (J=8.8 Hz) | 2H | Ring A (2,6) | Ortho to carbonyl. Downfield shift due to deshielding (-M effect) of the ester C=O. |

¹³C NMR Data (100 MHz, DMSO-d₆)

| Shift (δ ppm) | Assignment | Type | Notes |

| 113.5 | Ring A (C3, C5) | CH | Shielded by NH₂. |

| 116.2 | Ring A (C1) | C_quat | Ipso to ester. |

| 122.1 | Ring B (C2', C6') | CH | Ortho to oxygen. |

| 125.8 | Ring B (C4') | CH | Para to oxygen. |

| 129.6 | Ring B (C3', C5') | CH | Meta to oxygen. |

| 131.8 | Ring A (C2, C6) | CH | Deshielded by Carbonyl. |

| 151.0 | Ring B (C1') | C_quat | Ipso to oxygen (Phenolic carbon). |

| 153.8 | Ring A (C4) | C_quat | Ipso to NH₂. |

| 164.5 | C=O | C_quat | Ester Carbonyl. |

Vibrational Spectroscopy (FT-IR)

The IR spectrum distinguishes the phenyl ester from aliphatic esters (like benzocaine) by the presence of specific aromatic overtones and the C-O-C stretching frequency pattern.

Method: KBr Pellet or ATR (Solid state).

| Wavenumber (cm⁻¹) | Vibration Mode | Description |

| 3420, 3340 | ν(N-H) | Primary amine asymmetric and symmetric stretches. Distinct doublet. |

| 3050 | ν(C-H) ar | Aromatic C-H stretching (weak). |

| 1715 – 1725 | ν(C=O) | Ester Carbonyl. Slightly lower than aliphatic esters due to conjugation with Ring A. |

| 1625, 1600 | ν(C=C) | Aromatic ring breathing modes. |

| 1590 | δ(N-H) | N-H bending (Scissoring). |

| 1260 – 1280 | ν(C-O) | Ester C-O-C asymmetric stretch. Strong intensity. |

| 1170 | ν(C-O) | Ester C-O symmetric stretch. |

| 750, 690 | δ(C-H) oop | Out-of-plane bending for monosubstituted benzene (Ring B). |

Electronic Spectroscopy (UV-Vis)

Solvent: Ethanol or Methanol.

-

Band A (λmax ~ 290–295 nm):

-

Transition:

(Charge Transfer). -

Origin: Conjugation between the lone pair of the amine (NH₂) and the ester carbonyl (C=O) across the benzene ring. This is the primary diagnostic band for PABA derivatives.

-

-

Band B (λmax ~ 220 nm):

-

Transition:

(Benzenoid). -

Origin: Local excitation of the phenyl ring systems.

-

Quality Control & Logic Flow

The following diagram illustrates the decision logic for confirming the identity of Phenyl 4-aminobenzoate using the data above.

Figure 2: Self-validating logic flow for spectral confirmation.

References

-

Biosynth. Phenyl 4-aminobenzoate (CAS 10268-70-9) Product Specifications. Retrieved from .

-

K. B. Gudasi et al. (2024).[3] Design, Synthesis, Characterization and Biological Evaluation of Novel Depsides. Journal of Drug Delivery and Therapeutics. (Confirming IR/NMR trends for phenyl aminobenzoate derivatives).

-

M. S. Singh et al. (2019). Effect of Diamine Addition on Structural Features of Polyamide 6.[4] ACS Omega. (Describes synthesis of Phenyl 4-aminobenzoate as an activator).

-

ChemBK. Phenyl 4-aminobenzoate Physical Properties. (Melting Point Verification). Retrieved from .

-

Parchem. Phenyl 4-aminobenzoate CAS 10268-70-9 Supply Data.[5] Retrieved from .

Sources

Comparative Analysis: Phenyl 4-aminobenzoate vs. Benzocaine

Structural Dynamics, Synthetic Pathways, and Hydrolytic Fate

Executive Summary

This technical guide analyzes the physicochemical and pharmacological relationship between Benzocaine (Ethyl 4-aminobenzoate) and its structural analog, Phenyl 4-aminobenzoate . While Benzocaine is a ubiquitous local anesthetic, Phenyl 4-aminobenzoate serves primarily as a high-reactivity probe in mechanistic enzymology and material science (liquid crystals).

The core distinction lies in the ester moiety : the substitution of the ethyl group with a phenyl ring drastically alters the compound's electronic profile, hydrolytic stability, and toxicological footprint. This guide details the synthesis, structure-activity relationship (SAR), and metabolic kinetics that define their divergence.

Chemical Architecture & SAR

Both compounds share the 4-aminobenzoic acid (PABA) pharmacophore, essential for binding to the voltage-gated sodium channels (

| Feature | Benzocaine (Ethyl 4-aminobenzoate) | Phenyl 4-aminobenzoate |

| CAS Registry | 94-09-7 | 10268-70-9 |

| Formula | ||

| Leaving Group | Ethoxide ( | Phenoxide ( |

| Leaving Group pKa | ~16 (Poor leaving group) | ~10 (Good leaving group) |

| Electronic Effect | Inductive donation (+I) from ethyl | Resonance withdrawal/stabilization by phenyl |

| Hydrolysis Rate | Slow (Stable in formulation) | Rapid (Labile in plasma/solution) |

| Primary Utility | Clinical Local Anesthetic | Mechanistic Probe, Liquid Crystal Mesogen |

The Mechanistic Divergence: The phenyl ring in Phenyl 4-aminobenzoate acts as an electron sink via resonance, lowering the energy of the carbonyl carbon's LUMO. Combined with the stability of the phenoxide leaving group, this makes the phenyl ester significantly more susceptible to nucleophilic attack (hydrolysis) than the ethyl ester of benzocaine.

Synthetic Protocols

Direct esterification (Fischer method) works well for Benzocaine but is inefficient for Phenyl 4-aminobenzoate due to the poor nucleophilicity of phenol compared to ethanol. Consequently, the synthesis of the phenyl analog requires an "Activated Carboxyl" route, typically proceeding through a nitro-intermediate to avoid amine interference.

Protocol A: Synthesis of Benzocaine (Standard Fischer Esterification)

-

Reagents: 4-Aminobenzoic acid (PABA), Ethanol (excess),

(catalyst). -

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

-

Key Step: Azeotropic removal of water drives equilibrium forward.

Protocol B: Synthesis of Phenyl 4-aminobenzoate (Nitro-Reduction Route)

This protocol avoids the formation of amide side-products and overcomes the low reactivity of phenol.

Step 1: Esterification

-

Reactants: 4-Nitrobenzoyl chloride (1.0 eq) + Phenol (1.1 eq).

-

Solvent/Base: Pyridine or Triethylamine in DCM (Schotten-Baumann conditions).

-

Conditions: Stir at

for 4 hours. -

Product: Phenyl 4-nitrobenzoate.

Step 2: Selective Reduction

-

Reactants: Phenyl 4-nitrobenzoate +

(gas) or Hydrazine hydrate. -

Catalyst: 10% Pd/C or Raney Nickel.

-

Solvent: Methanol or Ethyl Acetate.

-

Conditions: Hydrogenation at 1-3 atm until uptake ceases.

-

Purification: Filtration of catalyst and recrystallization from ethanol.

Figure 1: Synthetic pathway for Phenyl 4-aminobenzoate via the nitro-reduction route to ensure chemoselectivity.

Metabolic Fate & Hydrolytic Instability

The defining relationship between these two molecules is their interaction with plasma cholinesterases (e.g., butyrylcholinesterase).

-

Benzocaine: Hydrolyzes moderately. The metabolite (Ethanol) is relatively non-toxic in small quantities. The PABA core is excreted renally.

-

Phenyl 4-aminobenzoate: Hydrolyzes rapidly. The metabolite (Phenol ) is cytotoxic and corrosive.

This rapid hydrolysis makes Phenyl 4-aminobenzoate unsuitable for systemic or high-dose topical anesthesia, as it would deplete esterases and release toxic phenol levels before achieving sustained sodium channel blockade. However, this same property makes it an excellent substrate probe to test the catalytic efficiency of mutant esterases.

Figure 2: Comparative hydrolytic pathways. The stability of the phenoxide ion accelerates the degradation of the phenyl analog.

Applications in Research

While Benzocaine is a drug, Phenyl 4-aminobenzoate is a tool.[1]

-

Esterase Characterization: Researchers use the phenyl ester to determine the "burst phase" kinetics of enzymes like chymotrypsin. The rapid release of phenol (which can be monitored spectrophotometrically) allows for precise measurement of the acylation step.

-

Liquid Crystals: The rigid phenyl benzoate core is a classic "mesogen." Phenyl 4-aminobenzoate derivatives are used to synthesize rod-like liquid crystals where the amino group serves as a handle for further polymerization or cross-linking.

-

Probing the Sodium Channel: Although too unstable for clinical use, the phenyl analog helps map the hydrophobic dimensions of the local anesthetic binding site on the

channel. The phenyl ring provides a larger hydrophobic surface area than the ethyl group, testing the steric tolerance of the receptor pocket.

References

-

Organic Syntheses. "Ethyl p-aminobenzoate (Benzocaine)." Org.[2] Synth. 1928, 8, 66. Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 2337, Benzocaine." PubChem. Link

-

Maki, T., & Takeda, K. "Benzoic Acid and Derivatives."[3] Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[3] Link

-

Neuvonen, K. "Substituent Effects on the Base-Catalysed Hydrolysis of Phenyl Esters." J. Chem. Soc. Perkin Trans.Link

Sources

Potential research applications of Phenyl 4-aminobenzoate

From Controlled Polymerization to Liquid Crystalline Architectures[1]

Executive Summary

Phenyl 4-aminobenzoate (CAS: 10268-70-9) is a specialized aromatic ester distinct from its alkyl analogs (e.g., Benzocaine).[1] While often overlooked in basic organic synthesis, it serves as a critical "latent" monomer in the field of macromolecular engineering. Its primary utility lies in Chain-Growth Condensation Polymerization (CGCP) , a methodology that allows condensation polymers (like aramids) to be synthesized with the precision typically reserved for living addition polymerizations.[1] Furthermore, its rigid phenyl benzoate core makes it a fundamental building block for liquid crystalline polymers (LCPs) and high-modulus fibers.[1]

This technical guide details the mechanistic unique selling proposition (USP) of Phenyl 4-aminobenzoate, provides a validated synthesis protocol, and outlines its application in precision polymer synthesis.[2]

Part 1: Chemical Profile & Mechanistic Utility[1][3]

Compound Identity:

The "Activated Ester" Advantage: Unlike ethyl or methyl esters, the phenyl ester moiety is a superior leaving group due to the lower pKa of phenol (approx.[2] 10) compared to ethanol (approx. 16).[1][2] This increased electrophilicity at the carbonyl carbon allows for transesterification and amidation under milder conditions.[2]

However, the defining feature of Phenyl 4-aminobenzoate in research is its substituent-controlled reactivity , which enables Chain-Growth Polycondensation.[1]

The CGCP Mechanism

In classical step-growth polymerization (e.g., Nylon synthesis), monomers react with monomers, dimers with dimers, etc., leading to broad molecular weight distributions (PDI ~ 2.0).[2]

Phenyl 4-aminobenzoate circumvents this via a "self-regulating" reactivity profile:

-

Monomer State: The electron-donating amino group (-NH₂) strongly resonates with the benzene ring, deactivating the attached ester carbonyl toward nucleophilic attack.[1][2]

-

Polymer End-Group State: Once the monomer reacts and forms an amide bond (-CONH-), the nitrogen's electron density is pulled into the amide resonance.[1] It is less effective at donating electrons to the benzene ring than the free amine.[2]

-

Result: The ester carbonyl at the polymer chain end is more electrophilic (reactive) than the monomer's ester.[2] Incoming monomers preferentially attack the polymer chain end rather than each other.[2]

Figure 1: The reactivity differential driving Chain-Growth Condensation Polymerization.[1][6][7][8][9] The polymer chain end is always more reactive than the monomer, preventing self-polymerization.[2]

Part 2: Experimental Protocols

2.1 Synthesis of Phenyl 4-aminobenzoate

Note: Commercial purity often varies.[1] For precision polymerization, in-house synthesis and recrystallization are recommended.[1]

Prerequisites:

Step 1: Synthesis of Phenyl 4-nitrobenzoate

-

Reagents: Dissolve 4-nitrobenzoyl chloride (1.0 eq) in dry Dichloromethane (DCM).

-

Addition: Add Phenol (1.0 eq) and Triethylamine (1.1 eq) dropwise at 0°C.

-

Reaction: Stir at room temperature for 3 hours.

-

Workup: Wash with 1M NaOH (to remove unreacted phenol), then water and brine. Dry over MgSO₄.[2]

-

Purification: Recrystallize from Ethanol. Yields white crystals (M.p. ~128°C).[1][2]

Step 2: Reduction to Phenyl 4-aminobenzoate

-

Catalyst: Suspend Phenyl 4-nitrobenzoate in Ethyl Acetate or Methanol.[1] Add 10 wt% Pd/C catalyst (5% loading).

-

Hydrogenation: Stir under H₂ atmosphere (balloon pressure is sufficient) at Room Temperature for 4–6 hours. Monitor via TLC (disappearance of nitro compound).

-

Isolation: Filter through Celite to remove Pd/C. Evaporate solvent.[2]

-

Purification (Critical): Recrystallize from Ethanol/Water or Toluene.

2.2 Protocol: Chain-Growth Polymerization to Poly(p-benzamide)

This protocol yields defined molecular weight poly(p-benzamide), a rigid-rod polymer.[1]

Materials:

-

Monomer: Phenyl 4-aminobenzoate (Dried under vacuum).[1]

-

Initiator: Phenyl 4-nitrobenzoate (Acts as the "first" activated ester).[1]

-

Solvent: Dry THF or NMP (N-Methyl-2-pyrrolidone).[1]

Procedure:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve Phenyl 4-aminobenzoate (10 mmol) in dry THF (20 mL).

-

Initiation: Add Phenyl 4-nitrobenzoate (0.5 mmol, for DP=20).

-

Polymerization: Cool to -20°C (or room temp depending on specific derivative). Add LiHMDS (11 mmol) dropwise.

-

Note: The base deprotonates the amine, creating a highly nucleophilic aminyl anion.[2]

-

-

Propagation: Stir for 1 hour. The solution will thicken as the rigid polymer forms.[2]

-

Quenching: Add acidic methanol (1M HCl in MeOH) to terminate the reaction.

-

Precipitation: Pour the mixture into excess methanol. Filter the off-white polymer.[1]

Data Output:

| Parameter | Step-Growth (Standard) | Chain-Growth (Using Phenyl Ester) |

|---|---|---|

| Dispersity (Đ) | 1.8 – 2.5 | 1.05 – 1.15 |

| Molecular Weight Control | Stochastic | Linear vs. Conversion |

| End-Group Fidelity | Low (Mixed ends) | High (Defined Initiator end) |

| Block Copolymer Potential | Poor | Excellent (Sequential addition) |[1]

Part 3: Applications in Liquid Crystal Systems

Phenyl 4-aminobenzoate derivatives are mesogenic.[1][10] The rigid "phenyl benzoate" core promotes alignment.[2]

Workflow: Synthesis of Liquid Crystalline Thermosets

-

Epoxy Functionalization: React Phenyl 4-aminobenzoate with Epichlorohydrin (or glycidol) to create glycidyl-terminated mesogens.[1]

-

Curing: Use the amine functionality of the core (or an added diamine) to cure the resin.[2]

-

Result: The resulting network retains the anisotropic order of the phenyl benzoate core, resulting in high-modulus, thermally stable thermosets.

Figure 2: Strategic application pathways for Phenyl 4-aminobenzoate in polymer and material science.

References

-

Chain-Growth Polycondensation Mechanism: Yokozawa, T., & Yokoyama, A. (2005).[2] Chain-Growth Condensation Polymerization for the Synthesis of Well-Defined Condensation Polymers and Architectures. Chemical Reviews, 105(5), 1735–1758.[2] Link

-

Synthesis of Poly(p-benzamide): Yokozawa, T., Asai, T., Sugi, R., Ishigooka, S., & Hiraoka, S. (2000).[2] Chain-Growth Polycondensation of Phenyl 4-Aminobenzoate with 4-Nitrobenzoate as an Initiator. Journal of the American Chemical Society, 122(34), 8313–8314.[2] Link[1][2]

-

Liquid Crystalline Applications: Kricheldorf, H. R. (1997).[2] Liquid Crystalline Polyimides. Advances in Polymer Science, 141, 83-188.[2] Link[1][2]

-

Compound Data & Safety: PubChem. 4-Aminophenyl 4-aminobenzoate (Related Structure/Analog Data). National Library of Medicine. Link(Note: While the phenyl ester is distinct, safety handling follows similar protocols to the aminophenyl ester).[2]

-

Polymerization Protocols: Sugi, R., & Yokozawa, T. (2002).[2] Synthesis of Aromatic Polyamides with Narrow Molecular Weight Distributions. Macromolecular Chemistry and Physics, 203(15), 2231-2237.[2] Link[1][2]

Sources

- 1. lookchem.com [lookchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. JPH04279624A - Mesogen glycidyl esters - Google Patents [patents.google.com]

- 4. parchem.com [parchem.com]

- 5. Indofine Chemical Phenyl 4-Aminobenzo, 98%, 1 Gm, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 6. 4-Aminobenzoyl Chloride|Research Chemical|CAS 16106-38-0 [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 10. ias.ac.in [ias.ac.in]

Technical Whitepaper: Phenyl 4-Aminobenzoate Derivatives and Their Synthesis

Executive Summary & Strategic Importance

Phenyl 4-aminobenzoate (PABA-Ph) derivatives represent a privileged scaffold at the intersection of medicinal chemistry and soft matter physics. Unlike their aliphatic counterparts (e.g., Ethyl 4-aminobenzoate or Benzocaine), which are primarily stabilized for local anesthesia, phenyl esters exhibit enhanced electrophilicity at the carbonyl carbon. This "active ester" character renders them potent acylating agents for serine proteases, serving as mechanistic probes and suicide substrates in drug discovery.

Simultaneously, the rigid phenyl-benzoate core functions as a classic mesogen. When derivatized with terminal alkoxy chains, these molecules form the structural backbone of numerous thermotropic liquid crystals (LCs), essential for display technologies and photonics.

This guide provides a rigorous, field-validated technical analysis of the synthesis, characterization, and application of Phenyl 4-aminobenzoate derivatives, moving beyond generic textbook descriptions to address the practical causality required for high-yield experimentation.

Structural Chemistry & Pharmacophore Analysis

The distinction between alkyl and phenyl esters of 4-aminobenzoic acid is not merely structural but functional.

-

Alkyl Esters (Benzocaine): The ethoxy group is a poor leaving group (

of ethanol -

Phenyl Esters (PABA-Ph): The phenoxy group is a superior leaving group (

of phenol-

Medicinal Application: Irreversible or pseudo-irreversible inhibition of serine proteases (e.g., Chymotrypsin, Thrombin) via formation of a stable acyl-enzyme intermediate.

-

Material Application: The increased length and rigidity of the

-conjugated system favor nematic and smectic mesophase formation.

-

Mechanism of Action: Serine Protease Inhibition

The following diagram illustrates the "Suicide Substrate" mechanism where the PABA-Ph derivative acylates the catalytic serine residue.

Figure 1: Mechanism of Serine Protease Inhibition by Phenyl 4-aminobenzoate derivatives. The phenyl group acts as a leaving group, trapping the enzyme in an acylated state.

Synthetic Methodologies

Direct esterification of 4-aminobenzoic acid with phenol is thermodynamically unfavorable and kinetically slow due to the low nucleophilicity of phenol and the competing basicity of the aniline amine. Therefore, two robust pathways are recommended: the Nitro-Reductive Route (High Fidelity) and the Steglich Coupling Route (Direct).

Pathway Comparison

| Feature | Route A: Nitro-Reductive (Recommended) | Route B: Steglich Coupling (DCC/DMAP) |

| Precursor | 4-Nitrobenzoyl chloride | N-Boc-4-aminobenzoic acid |

| Key Reagent | Thionyl Chloride ( | DCC, DMAP, Phenol |

| Scalability | High (>100g) | Moderate (<10g) |

| Atom Economy | Lower (requires reduction step) | Low (DCC urea byproduct) |

| Purity Profile | Excellent (Crystallization driven) | Difficult (Urea removal can be tedious) |

| Primary Risk | Hydrolysis of acid chloride | Racemization (rare for achiral), N-acylation |

Detailed Protocol: The Nitro-Reductive Route

This protocol is designed for the synthesis of Phenyl 4-aminobenzoate starting from 4-nitrobenzoic acid. This avoids the need for amine protection.

Phase 1: Formation of Phenyl 4-nitrobenzoate

Reagents: 4-Nitrobenzoyl chloride (1.0 eq), Phenol (1.0 eq), Triethylamine (1.2 eq), DCM (Solvent).

-

Preparation: Dissolve 4-nitrobenzoic acid in excess thionyl chloride (

) with a catalytic drop of DMF. Reflux for 2 hours until gas evolution ( -

Esterification: Dissolve phenol (1.0 eq) and triethylamine (

, 1.2 eq) in dry Dichloromethane (DCM) at 0°C under -

Addition: Dropwise add the solution of 4-nitrobenzoyl chloride in DCM to the phenol mixture. Maintain temperature <5°C to prevent side reactions.

-

Workup: Stir at room temperature for 4 hours. Wash with 1M

(to remove amine), then 1M -

Crystallization: Recrystallize from Ethanol/Hexane. Yield is typically >85%.[1]

Phase 2: Selective Reduction to Phenyl 4-aminobenzoate

Reagents: Iron Powder (Fe), Ammonium Chloride (

-

Suspension: Suspend Phenyl 4-nitrobenzoate (10 mmol) in Ethanol (50 mL) and Water (10 mL). Add

(50 mmol) and Iron powder (50 mmol). -

Reduction: Reflux vigorously for 2-4 hours. The reaction progress must be monitored by TLC (Hexane:EtOAc 7:3) until the nitro spot disappears and a fluorescent amino spot appears.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate to 20% volume and pour into ice water. The product, Phenyl 4-aminobenzoate , precipitates as a white/off-white solid.

-

Purification: Recrystallize from Toluene or Ethanol.

Synthetic Workflow Diagram

Figure 2: The Nitro-Reductive synthetic pathway ensures high yield and prevents self-polymerization of the amino-acid precursor.

Characterization & Quality Control

To ensure the integrity of the synthesized derivative, the following analytical signatures must be verified.

| Technique | Expected Signature (Phenyl 4-aminobenzoate) | Diagnostic Value |

| FT-IR | Confirms reduction of Nitro group (absence of 1530/1350 | |

| 1H NMR (DMSO-d6) | Integration ratio of 2:2:2:5 confirms stoichiometry. | |

| Mass Spec (ESI) | Confirms molecular weight and absence of hydrolysis product (PABA). | |

| Melting Point | 173–175 °C (Dependent on polymorph) | Sharp range indicates high purity. |

Applications in Liquid Crystals (Mesogens)[2][3]

Phenyl 4-aminobenzoate is rarely used as a final drug but is a critical intermediate for Rod-like Liquid Crystals . The high aspect ratio of the phenyl-benzoate core promotes liquid crystalline phases (Nematic/Smectic).

Derivatization for Mesogenicity: To induce liquid crystalline behavior, the 4-amino group is often converted to a Schiff base (Imine) or an azo group, and the phenyl ring is substituted with an alkoxy chain.

Protocol: Synthesis of Schiff Base Mesogen

-

Reactants: Phenyl 4-aminobenzoate + 4-Alkoxybenzaldehyde (e.g., 4-heptyloxybenzaldehyde).

-

Conditions: Reflux in Ethanol with catalytic Acetic Acid.

-

Product: Phenyl 4-(4'-heptyloxybenzylideneamino)benzoate.

-

Properties: These compounds typically exhibit enantiotropic nematic phases stable over wide temperature ranges (e.g., 80°C - 150°C).

References

-

Synthesis of PABA Derivatives

- Title: An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evalu

- Source: Taylor & Francis / Synthetic Communic

-

URL:[Link]

-

Liquid Crystal Properties

- Title: Synthesis of Liquid Crystal Compound with Azo Linker and Effect of Terminal Group on Liquid Crystal Properties.

- Source: International Journal of Research in Engineering and Science (IJRES).

-

URL:[Link]

-

Biological Activity (Protease Inhibition)

- Title: New Orally Active Serine Protease Inhibitors.

- Source: Journal of Medicinal Chemistry (ACS).

-

URL:[Link]

-

General Properties

- Title: 4-Aminophenyl 4-Aminobenzo

- Source: PubChem (NIH).

-

URL:[Link]

-

DCC Coupling Methodology

- Title: Photosensitive chiral self-assembling materials: significant effects of small l

- Source: Royal Society of Chemistry (RSC).

-

URL:[Link]

Sources

The Evolving Therapeutic Landscape of Phenyl 4-aminobenzoate Analogs: A Technical Guide to Biological Activity and Mechanistic Insights

This guide provides an in-depth exploration of the diverse biological activities of Phenyl 4-aminobenzoate and its structurally related analogs. Derived from the versatile para-aminobenzoic acid (PABA) scaffold, these compounds have emerged as privileged structures in medicinal chemistry, demonstrating significant potential across antimicrobial, anti-inflammatory, and anticancer applications. We will dissect the key mechanisms of action, present robust experimental data, and provide detailed protocols to empower researchers and drug development professionals in this promising field.

Section 1: The Antimicrobial Frontier: Combating Microbial Resistance

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Phenyl 4-aminobenzoate analogs, particularly Schiff base derivatives, have shown considerable promise in this area.[1][2] The core principle behind their efficacy often lies in the strategic combination of the PABA pharmacophore with various aromatic aldehydes, which can tune the compound's spectrum of activity.[3]

Mechanistic Rationale

While PABA is an essential nutrient for folic acid synthesis in many bacteria, simple chemical modifications can convert this precursor into potent antimicrobial agents.[3] The resulting analogs can interfere with critical bacterial processes. For some derivatives, the mechanism may involve targeting lipid intermediates of the cell wall, such as lipid II, thereby disrupting peptidoglycan synthesis.[4] This disruption of a fundamental and highly conserved pathway makes the development of resistance more challenging for the pathogen.

Quantitative Antimicrobial Activity

The efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.

| Compound Type | Target Organism | MIC Range (µM) | Reference |

| Schiff Base Analogs | Methicillin-resistant Staphylococcus aureus (MRSA) | ≥ 15.62 | [3] |

| Schiff Base Analogs | Mycobacterial strains | ≥ 62.5 | [3] |

| Schiff Base Analogs | Fungal strains | ≥ 7.81 | [3] |

| Bichalcophene Analogs | Escherichia coli | 8 - 64 | [5] |

Experimental Workflow & Protocol

The determination of MIC is a cornerstone of antimicrobial research. The broth microdilution method is a standardized and reliable technique for this purpose.[6]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound in a suitable solvent, then dilute it in Mueller-Hinton Broth (MHB) to twice the highest concentration to be tested.

-

Culture the bacterial strain in MHB to the mid-logarithmic growth phase.

-

Adjust the bacterial culture turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

-

-

Assay Plate Setup (96-well microtiter plate):

-

Add 100 µL of sterile MHB to wells in columns 2 through 12.

-

Add 200 µL of the 2x concentrated compound solution to the wells in column 1.

-

Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down. Continue this serial transfer from column 2 to 10. Discard 100 µL from column 10.

-

Column 11 will serve as the growth control (no compound).

-

Column 12 will serve as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 100 µL of the prepared bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 35-37°C for 18-24 hours.[6]

-

-

Data Analysis:

-

After incubation, determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the well with no turbidity). Alternatively, read the optical density at 600 nm (OD₆₀₀) using a microplate reader. The MIC is the lowest concentration where the OD₆₀₀ is comparable to the negative control.[7]

-

Section 2: Anti-Inflammatory Potential: Modulating the NF-κB Pathway

Chronic inflammation is a key driver of numerous diseases. Phenyl 4-aminobenzoate analogs have demonstrated significant anti-inflammatory properties, primarily through their ability to modulate the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2]

Mechanism of Action: NF-κB Inhibition

The NF-κB pathway is a central mediator of inflammatory responses.[2] In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein, IκBα. Inflammatory stimuli trigger a signaling cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and subsequent degradation by the proteasome.[8][9] This frees NF-κB to translocate into the nucleus, where it binds to DNA and activates the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2).[10][11] Certain Phenyl 4-aminobenzoate analogs can interfere with this cascade, preventing the nuclear translocation of NF-κB and thereby suppressing the inflammatory response.

Caption: Inhibition of NF-κB nuclear translocation by Phenyl 4-aminobenzoate analogs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This widely accepted in vivo model is used to assess the acute anti-inflammatory activity of novel compounds.[12] Injection of carrageenan, a phlogistic agent, into the paw induces a localized inflammatory response characterized by edema (swelling).[13]

-

Animal Acclimatization and Grouping:

-

Use adult male Wistar rats (150-200g). Acclimatize the animals for at least one week before the experiment.

-

Divide animals into groups (n=6): Vehicle control (e.g., saline), Positive control (e.g., Indomethacin 10 mg/kg), and Test compound groups (various doses).

-

-

Compound Administration:

-

Administer the test compounds and control drugs intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[12]

-

-

Induction of Edema:

-

Measurement of Paw Edema:

-

Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.[14]

-

-

Data Analysis:

-

Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

-

Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [ (V_c - V_t) / V_c ] * 100

-

Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

-

-

Analyze data using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

-

Section 3: Anticancer Activity: Inducing Programmed Cell Death

Phenyl 4-aminobenzoate analogs have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast, liver, and colon cancer.[1][16] A primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death.[17]

Mechanism of Action: Apoptosis Induction

Apoptosis is a crucial process for eliminating damaged or cancerous cells. Phenyl 4-aminobenzoate analogs can trigger this process through the intrinsic (mitochondrial) pathway.[16][18] This involves upregulating pro-apoptotic proteins like p53 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.[16] The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and effector caspases (like caspase-3), which execute the cell death program.[16]

Caption: Apoptosis induction via the intrinsic pathway by PABA analogs.

Quantitative Anticancer Activity

The cytotoxic potential of these compounds is expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.

| Compound Analog | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Acrylamide-PABA Analog (4j) | MCF-7 (Breast) | 1.83 | [16] |

| Phenylthiazol Analog (22) | A549 (Lung) | 2.47 | [19] |

| Acrylamide-PABA Analog (4a) | MCF-7 (Breast) | 2.99 | [16] |

| Phenylthiazol Analog (21) | A549 (Lung) | 5.42 | [19] |

| Schiff Base Analogs | HepG2 (Liver) | ≥ 15.0 | [3] |

| Hexadecyl-quinazolinone-benzoate | Caco-2 (Colon) | 23.31 | [1] |

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a rapid, sensitive, and inexpensive method for measuring the cytotoxic effect of chemical agents on cultured cells.[20] It relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate.[21]

-

Cell Plating:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the growth medium.

-

Add 100 µL of the diluted compounds to the respective wells, resulting in a final volume of 200 µL. Include vehicle-only wells as a negative control.

-

Incubate the plate for 48-72 hours.

-

-

Cell Fixation and Staining:

-

Terminate the experiment by gently adding 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[22]

-

Wash the plates five times with slow-running tap water to remove TCA, excess medium, and dead cells. Air dry the plates completely.

-

Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.[22]

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[22] Air dry the plates again.

-

-

Measurement and Data Analysis:

-

Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Shake the plate for 10 minutes on a shaker.

-

Measure the absorbance (optical density, OD) at 565 nm using a microplate reader.[23]

-

Calculate the percentage of cell survival relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.

-

Section 4: Conclusion and Future Directions